molecular formula C11H19NO3 B11889396 Ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate CAS No. 1333222-18-6

Ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate

Cat. No.: B11889396
CAS No.: 1333222-18-6
M. Wt: 213.27 g/mol
InChI Key: BDEXMBDFQJSQJJ-UHFFFAOYSA-N
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Description

Ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate ( 1333222-18-6) is a pyrrolidine-based chemical building block with a molecular formula of C11H19NO3 and a molecular weight of 213.27 g/mol . This compound is characterized by its pyrrolidine ring, a five-membered nitrogen heterocycle that is a privileged scaffold in medicinal chemistry. The specific substitution pattern, featuring the 5,5-dimethyl group, introduces steric hindrance and conformational restraint, while the acetyl and ester functional groups provide versatile handles for further synthetic modification . As such, this reagent is primarily valued as a key synthetic intermediate for the discovery and development of new bioactive molecules. Pyrrolidine and related saturated heterocycles are fundamental structures in drug discovery, frequently found in compounds with central nervous system (CNS) activity . The structural features of this chemical make it a promising precursor for research into potential anticonvulsant agents or anti-inflammatory and analgesic therapeutics . Its mechanism of action in any resulting compound would be derived from the final synthesized molecule, but as a building block, it provides the core framework that can interact with biological targets such as enzymes and receptors. Researchers are advised to store the material sealed in a dry environment at 2-8°C to ensure stability . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or other human use.

Properties

CAS No.

1333222-18-6

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate

InChI

InChI=1S/C11H19NO3/c1-5-15-10(14)9-6-7-11(3,4)12(9)8(2)13/h9H,5-7H2,1-4H3

InChI Key

BDEXMBDFQJSQJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(N1C(=O)C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate typically involves the reaction of 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Research indicates that derivatives of pyrrolidine compounds, including ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate, exhibit various biological activities. Some notable effects include:

  • Antiviral Properties : Compounds related to this structure have been explored for their antiviral effects. For instance, certain pyrrolidine derivatives have shown promise in inhibiting viral replication processes, suggesting potential applications in antiviral drug development .
  • Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, which are beneficial for combating oxidative stress in biological systems .

Therapeutic Potential

The compound's unique structure allows for interactions with biological targets, making it a candidate for further investigation in therapeutic contexts. The following areas are of particular interest:

  • Neuroprotective Agents : The ability of pyrrolidine derivatives to interact with neurotransmitter systems suggests potential applications in neuroprotection and treatment of neurodegenerative diseases.
  • Anti-inflammatory Effects : this compound may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various synthetic pathways:

Synthesis of Related Compounds

The compound can be synthesized through multiple methods involving established organic chemistry techniques. For example:

  • Reactions with Nucleophiles : The compound can undergo nucleophilic substitutions to form new derivatives with enhanced biological activity or altered pharmacokinetic properties .

Building Block for Complex Molecules

Due to its structural characteristics, this compound can act as a building block for more complex molecules used in medicinal chemistry. This includes the synthesis of novel compounds aimed at specific therapeutic targets.

Mechanism of Action

The mechanism of action of ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 5,5-Dimethylpyrrolidine-2-carboxylate

Key Differences :

  • Structure: Lacks the acetyl group at the 1-position (CAS: 1333222-32-4, molecular formula C₉H₁₇NO₂, molecular weight 171.24 g/mol) .
  • Physical Properties :
    • Density : 1.0±0.1 g/cm³ (vs. unreported for the acetylated derivative).
    • Boiling Point : 211.2±33.0 °C (vs. unreported for acetylated compound).
    • Flash Point : 81.6±25.4 °C (vs. unreported).
  • Synthesis and Availability : This compound is commercially available as a stock item, suggesting easier synthesis and stability compared to its acetylated counterpart .

This makes it a more versatile intermediate for reactions requiring nucleophilic attack at the pyrrolidine nitrogen.

Pyrrolopyridine-Based Esters

Examples :

  • Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a) and Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b) .

Key Differences :

  • Core Structure : These compounds feature a fused pyrrolopyridine ring system instead of a simple pyrrolidine.
  • Synthesis : Both were synthesized in 60% yield, comparable to typical yields for pyrrolidine derivatives.

Functional Implications: The pyrrolopyridine scaffold is prevalent in pharmaceuticals (e.g., kinase inhibitors), suggesting these derivatives may have greater bioactivity compared to the non-aromatic pyrrolidine analogs.

General Trends in Pyrrolidine Derivatives

Property Ethyl 1-Acetyl-5,5-dimethylpyrrolidine-2-carboxylate Ethyl 5,5-Dimethylpyrrolidine-2-carboxylate Pyrrolopyridine Esters (9a, 9b)
Molecular Weight 213.27 g/mol 171.24 g/mol ~210–250 g/mol (estimated)
Key Functional Groups Acetyl, ester Ester Ester, pyridine
Synthetic Accessibility Discontinued Commercially available Moderate yield (60%)
Potential Applications Specialty intermediates General-purpose intermediates Bioactive molecule development

Biological Activity

Ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound is characterized by its five-membered ring, which includes an acetyl group and an ethyl ester, contributing to its distinctive chemical properties. Recent studies have highlighted various biological activities associated with this compound and its derivatives, suggesting potential therapeutic applications.

Anticancer Properties

Research indicates that compounds with a pyrrolidine structure, including this compound, exhibit promising anticancer activities. A study evaluating several derivatives found that certain compounds demonstrated significant cytotoxic effects against human lung adenocarcinoma cells (A549) when compared to standard chemotherapeutic agents like cisplatin. The structure of these compounds was crucial for their anticancer efficacy, with specific substitutions enhancing their activity against cancer cells while minimizing toxicity to non-cancerous cells .

Antiviral Activity

There is also emerging evidence supporting the antiviral potential of pyrrolidine derivatives. Compounds related to this compound have been explored for their ability to inhibit viral replication. For instance, certain structural modifications have been shown to enhance the activity against viruses, which could be leveraged in the development of new antiviral therapies .

Antioxidant and Antibacterial Effects

In addition to anticancer and antiviral properties, some studies have reported antioxidant and antibacterial activities associated with pyrrolidine derivatives. The antioxidant properties are beneficial in mitigating oxidative stress-related diseases, while antibacterial effects suggest potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities:

Compound NameStructure FeaturesBiological Activity
This compoundPyrrolidine ring with acetyl groupAnticancer, antiviral
Ethyl 2,4-dimethylpyrrolidine-3-carboxylateSimilar pyrrolidine ringVaries; potential anticancer activity
Ethyl 1-benzoyl-5-methylpyrrolidine-2-carboxylateBenzoyl group instead of acetylEnhanced lipophilicity; possible therapeutic use
Ethyl 4-methylpyrrolidine-3-carboxylic acidLacks acetyl groupDifferent reactivity patterns; potential uses

This table illustrates the diversity within the pyrrolidine family and highlights how variations in structure can influence biological activity.

Study on Anticancer Activity

A notable study investigated the anticancer effects of various pyrrolidine derivatives on A549 lung cancer cells. The results showed that specific modifications to the pyrrolidine structure significantly increased cytotoxicity while reducing adverse effects on normal cells. For example, a compound with a free amino group exhibited higher potency than its acetylated counterpart .

Research on Antiviral Properties

Another research effort focused on synthesizing new pyrrolidine derivatives aimed at combating viral infections. The study reported that certain compounds displayed significant inhibition of viral replication in vitro, suggesting their potential as lead candidates for further development as antiviral agents .

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